molecular formula C10H13ClN2O3 B8190631 (3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester

(3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8190631
M. Wt: 244.67 g/mol
InChI Key: CPQQXYBVMAGPHR-UHFFFAOYSA-N
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Description

(3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a hydroxy group, and a carbamic acid ester moiety attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-hydroxy-pyridine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamic acid ester.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow processes and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid methyl ester: Similar structure with a methyl ester group instead of a tert-butyl ester.

    (3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid ethyl ester: Similar structure with an ethyl ester group.

Uniqueness

(3-Chloro-5-hydroxy-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its chemical reactivity, stability, and biological activity. The tert-butyl ester group may provide steric hindrance, affecting the compound’s interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-(3-chloro-5-hydroxypyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(11)4-6(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQQXYBVMAGPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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